N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit a wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical Pathways
The affected pathways would also depend on the specific target. If the compound inhibits an enzyme, it could disrupt a biochemical pathway in which that enzyme plays a crucial role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of functional groups can affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 5-((4-methylbenzyl)thio)-1,3,4-oxadiazole. Finally, the oxadiazole derivative is reacted with benzoyl chloride to yield this compound .
Chemical Reactions Analysis
N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzamide: This compound has a similar structure but lacks the oxadiazole ring, which may result in different biological activities.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring, but have different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVRLXLUGVYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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